molecular formula C14H18N2OS B2925308 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-75-8

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Katalognummer B2925308
CAS-Nummer: 865544-75-8
Molekulargewicht: 262.37
InChI-Schlüssel: ZMZOBQRWTXHTJM-FYWRMAATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, commonly referred to as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that possesses a pivalamide group and a benzothiazole moiety. This compound is widely used in the field of neuroscience to study the mechanisms of action of Parkinson's disease.

Wirkmechanismus

MPTP is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in animal models has been extensively studied to understand the biochemical and physiological effects of Parkinson's disease. The loss of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in motor deficits such as tremors, rigidity, and bradykinesia. MPTP-induced Parkinsonism also leads to the accumulation of alpha-synuclein protein in the substantia nigra, which is a hallmark of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

MPTP-induced Parkinsonism in animal models is a widely used tool to study the mechanisms of action of Parkinson's disease. MPTP-induced Parkinsonism mimics the symptoms of Parkinson's disease in humans, making it an ideal model for studying the disease. However, there are limitations to using MPTP-induced Parkinsonism in animal models. MPTP-induced Parkinsonism is a model of acute Parkinson's disease and does not mimic the chronic nature of the disease. Additionally, MPTP-induced Parkinsonism does not replicate the genetic and environmental factors that contribute to the onset of Parkinson's disease in humans.

Zukünftige Richtungen

There are several future directions for the use of MPTP in scientific research. One area of research is the development of new therapies for Parkinson's disease. MPTP-induced Parkinsonism can be used to test the efficacy of new therapies for the disease. Another area of research is the study of the genetic and environmental factors that contribute to the onset of Parkinson's disease. MPTP-induced Parkinsonism can be used to study the interaction between genetic and environmental factors in the development of the disease. Finally, there is a need for the development of new animal models that replicate the chronic nature of Parkinson's disease in humans.

Synthesemethoden

The synthesis of MPTP involves the reaction of 3-ethylbenzothiazolium chloride with pivaloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain MPTP in its pure form.

Wissenschaftliche Forschungsanwendungen

MPTP is primarily used in scientific research to study the mechanisms of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the central nervous system and results in the loss of dopaminergic neurons in the substantia nigra. MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra, resulting in the symptoms of Parkinson's disease.

Eigenschaften

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-5-16-10-8-6-7-9-11(10)18-13(16)15-12(17)14(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZOBQRWTXHTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.